Hexadecanoic acid, 1-[[(1-oxopentadecyl)oxy]methyl]-1,2-ethanediyl ester
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Overview
Description
Hexadecanoic acid, 1-[[(1-oxopentadecyl)oxy]methyl]-1,2-ethanediyl ester is an organic compound belonging to the class of esters. It is characterized by its long-chain fatty acid structure, which is commonly found in various natural sources such as plant oils and animal fats. This compound is known for its diverse applications in different fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexadecanoic acid, 1-[[(1-oxopentadecyl)oxy]methyl]-1,2-ethanediyl ester typically involves esterification reactions. One common method is the reaction between hexadecanoic acid and an alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Hexadecanoic acid, 1-[[(1-oxopentadecyl)oxy]methyl]-1,2-ethanediyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are used in substitution reactions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and amides
Scientific Research Applications
Hexadecanoic acid, 1-[[(1-oxopentadecyl)oxy]methyl]-1,2-ethanediyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and as a component of biological membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emollient and stabilizing properties.
Mechanism of Action
The mechanism of action of hexadecanoic acid, 1-[[(1-oxopentadecyl)oxy]methyl]-1,2-ethanediyl ester involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can inhibit or activate specific enzymes, leading to various biochemical effects. The molecular targets and pathways involved include modulation of inflammatory pathways and disruption of microbial cell walls.
Comparison with Similar Compounds
Hexadecanoic acid, 1-[[(1-oxopentadecyl)oxy]methyl]-1,2-ethanediyl ester can be compared with other similar compounds, such as:
- Hexadecanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester
- Hexadecanoic acid, 1,1’-[1-[[(1-oxotetradecyl)oxy]methyl]-1,2-ethanediyl] ester
These compounds share similar structural features but differ in the length and branching of their fatty acid chains. The unique properties of this compound, such as its specific chain length and ester linkage, contribute to its distinct chemical behavior and applications.
Properties
IUPAC Name |
(2-hexadecanoyloxy-3-pentadecanoyloxypropyl) hexadecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H96O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-47(45-54-48(51)42-39-36-33-30-27-24-21-18-15-12-9-6-3)56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h47H,4-46H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIGKERFCBUUQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H96O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
793.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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